BENGHE Foundational & Exploratory

Check Availability & Pricing

IMP-1710: A Technical Guide for Cancer
Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IMP-1710

Cat. No.: B3025724

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase
L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in the pathogenesis of various
diseases, including cancer.[1][2][3][4] This technical guide provides an in-depth overview of
IMP-1710, its mechanism of action, and its applications as a chemical probe and potential
therapeutic agent in cancer research. It is intended to serve as a comprehensive resource for
researchers and drug development professionals exploring the therapeutic potential of UCHL1
inhibition.

Introduction to UCHL1 in Cancer

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitylating enzyme that plays a crucial
role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2] While
abundantly expressed in neuronal tissues, its dysregulation has been linked to several types of
cancer, including lymphoma, small-cell lung cancer, glioblastoma, and myeloma.[5] In cancer,
UCHL1 expression often correlates with increased metastatic potential and poor patient
prognosis.[5] The enzymatic activity of UCHL1 is thought to contribute to oncogenesis by
preventing the degradation of key regulatory proteins, thereby promoting uncontrolled cell
growth.[6] Consequently, the pharmacological inhibition of UCHL1 represents a promising
therapeutic strategy for a range of UCHL1-implicated cancers.[5]
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IMP-1710: A Potent and Selective UCHL1 Inhibitor

IMP-1710 is a novel, covalent inhibitor of UCHL1, developed as a highly potent and selective
chemical probe.[1][2][7] It contains an alkyne moiety, enabling its use in "click chemistry" for the
identification and quantification of its target protein in intact cells.[8][9]

Mechanism of Action

IMP-1710 acts as a covalent inhibitor by stereoselectively labeling the catalytic cysteine
(Cys90) residue in the active site of UCHL1.[1][2] This irreversible binding effectively blocks the
deubiquitylating activity of the enzyme.
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Caption: Mechanism of UCHL1 inhibition by IMP-1710.

Potency and Selectivity

IMP-1710 demonstrates high potency and selectivity for UCHL1. The following table
summarizes its inhibitory activity.
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Compound Target Assay Type IC50 Reference
Fluorescence

IMP-1710 UCHL1 o 38 nM [5]18119]
Polarization

Fibroblast-to-

IMP-1710 myofibroblast Cell-based 740 nM [819]
transition
Parent Fluorescence
UCHL1 o 90 nM [1][2]
Compound 1 Polarization

>1000-fold less

IMP-1711 ((R)- Fluorescence active than
) UCHL1 o [1][2]
enantiomer) Polarization parent
compound 1

IMP-1710 is highly selective for UCHL1 and has been profiled against a panel of other
deubiquitylating enzymes, showing minimal off-target activity.[9]

Applications of IMP-1710 in Cancer Research

The primary application of IMP-1710 in cancer research is as a tool to investigate the biological
functions of UCHL1 and to validate it as a therapeutic target.

Preclinical Efficacy in Cancer Cell Lines

Studies have demonstrated the anti-proliferative effects of UCHL1 inhibition in various cancer
cell lines. Treatment with UCHLZ1 inhibitors, including IMP-1710, has shown significant growth
inhibition in preclinical models of neuroendocrine carcinomas and neuroblastoma.[6]
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Cell Line Cancer Type Treatment Effect Reference

) UCHL1 inhibitors
Neuroendocrine

H660, TD-NEPC (including IMP- Growth inhibition  [6]
Prostate Cancer
1710)

UCHL1 inhibitors
Small Cell Lung

NCI-H82 (including IMP- Growth inhibition  [6]
Cancer
1710)

UCHL1 inhibitors
IMR-32 Neuroblastoma (including IMP- Growth inhibition  [6]
1710)

Target Engagement and Biomarker Discovery

The alkyne tag on IMP-1710 allows for its use as an activity-based probe to confirm target
engagement within cells and to identify downstream effects of UCHLL1 inhibition. This is
achieved through "click chemistry" with azide-modified reporter tags.
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Caption: Experimental workflow for activity-based protein profiling with IMP-1710.
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Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1
Inhibition

This protocol outlines the general steps for assessing the biochemical potency of IMP-1710
against UCHL1.

Materials:

Recombinant human UCHL1

Ub-Lys-TAMRA fluorescent probe

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)

IMP-1710 and control compounds

384-well black plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of IMP-1710 and control compounds in assay buffer.
e Add UCHL1 enzyme to the wells of the 384-well plate.

e Add the serially diluted compounds to the wells containing UCHL1 and pre-incubate for a
specified time (e.g., 30 minutes) at room temperature.

« Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.

¢ Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected
from light.

e Measure fluorescence polarization using a plate reader.

o Calculate IC50 values by fitting the data to a dose-response curve.
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Cellular Target Engagement Assay

This protocol describes how to confirm that IMP-1710 engages UCHLL1 in a cellular context.

Materials:

Cancer cell line of interest (e.g., HEK293T overexpressing HA-Ub-VME-UCHL1)

IMP-1710, parent compound, and inactive enantiomer

Cell lysis buffer

SDS-PAGE and Western blotting reagents

Anti-HA antibody

Procedure:

Culture cells to approximately 80% confluency.

» Treat cells with varying concentrations of IMP-1710, the parent compound, or the inactive
enantiomer for a specified time (e.g., 1 hour).

e Lyse the cells and collect the protein lysate.
o Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
e Probe the membrane with an anti-HA antibody to detect the HA-Ub-VME labeled UCHL1.

o A dose-dependent reduction in the HA-Ub-VME signal indicates competition for UCHL1
labeling by the active compounds.

Future Directions

IMP-1710 serves as a critical tool for elucidating the role of UCHL1 in cancer progression.
Future research should focus on:

o Expanding the evaluation of IMP-1710 in a broader range of cancer cell lines and patient-
derived xenograft models.
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o Utilizing IMP-1710 in chemical proteomics studies to identify novel substrates of UCHL1 in
cancer cells, thereby uncovering new signaling pathways regulated by this enzyme.

« Investigating the potential for synergistic effects when combining IMP-1710 with other anti-
cancer agents.

While IMP-1710 itself is a research tool, the insights gained from its use will be invaluable for
the development of clinically viable UCHL1 inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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